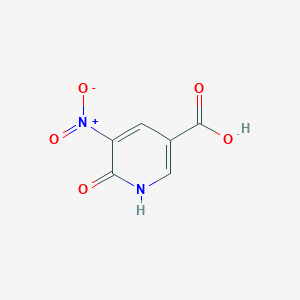

6-Hydroxy-5-nitronicotinic acid

Overview

Description

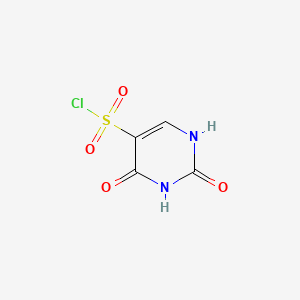

6-Hydroxy-5-nitronicotinic acid (6HNA) is a hydroxylated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The studies provided explore different aspects of 6HNA, including its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of 6HNA has been demonstrated through a bioelectrochemical process involving the microbial conversion of nicotinic acid. Pseudomonas fluorescens TN5, immobilized on a column electrolytic flow system, was used to hydroxylate nicotinic acid into 6HNA with the aid of K3Fe(CN)6 as an electron transfer mediator. This method proved to be efficient, with a conversion rate that surpassed traditional aerobic oxidation, achieving a 100% yield in the continuous production of 6HNA .

Molecular Structure Analysis

The molecular structure of compounds related to 6HNA has been investigated through the synthesis of triorganotin(IV) pyridinecarboxylates. These compounds were characterized using various analytical techniques, including elemental analysis, thermogravimetric analysis (TGA), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography diffraction analysis was also employed to elucidate the crystal structures of these complexes, revealing one-dimensional infinite chain structures stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

6HNA and its derivatives can participate in various chemical reactions. One such reaction is the 6π-electrocyclization of nitrodienes, which can rearrange to form nitronate intermediates. These intermediates can then undergo tandem [3 + 2] dipolar cycloadditions to yield multicyclic nitroso acetals. This process is highly efficient and exhibits good facial and exoselectivity. The resulting nitroso acetal products can be further transformed into spirocyclic hydroxy amides or hydroxy gamma-amino acids through selective hydrogenolysis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6HNA, the studies on related compounds and their synthesis methods offer insights into the reactivity and stability of such compounds. The bioelectrochemical synthesis method indicates that 6HNA can be produced in a stable form with high purity and yield . The crystallographic analysis of related triorganotin(IV) complexes suggests that 6HNA derivatives can form stable structures with significant intermolecular interactions . The chemical reactions involving 6HNA derivatives demonstrate the compound's potential to engage in complex transformations, leading to a variety of functionalized organic products .

Scientific Research Applications

Synthesis of Biologically Important Natural Products

6-Hydroxy-5-nitronicotinic acid is used in the stereoselective synthesis of biologically significant natural products. For example, it's involved in the creation of 4-hydroxy 4-substituted glutamic acids, which are substructures of compounds like monatin, lycoperdic acid, and dysiherbaine. These syntheses involve cycloadditions of nitrones, highlighting the importance of 6-Hydroxy-5-nitronicotinic acid in complex organic syntheses (Tamura et al., 2005).

Synthesis of Substituted Nitronicotinamides

This compound plays a role in the synthesis of various nitronicotinamides. The synthesis process involves cyclocondensation using nitrocarbonyl compounds and their derivatives, leading to the production of nitronicotinamides. This demonstrates its utility in creating new compounds with potential pharmaceutical applications (Sagitullina et al., 2010).

Reactivity in Mildly Acidic pH

The reactivity of related nitrones in mildly acidic pH conditions is another area of interest. This is particularly relevant in the study of biological systems such as hypoxic systems and cancer cells. For instance, the study of 5,5-dimethylpyrroline N-oxide (DMPO), a common spin trap for the detection of superoxide radical anion, under these conditions provides insight into the behavior of similar compounds in biologically relevant environments (Burgett et al., 2008).

Herbicidal Properties

Compounds resembling nitronates of 6-Hydroxy-5-nitronicotinic acid have been investigated as potential herbicides. These studies focus on their ability to inhibit specific enzymes, demonstrating the potential of nitronates in agricultural applications (Hawkes et al., 1993).

Synthesis of Anticoccidial Agents

In veterinary medicine, 6-Hydroxy-5-nitronicotinic acid derivatives have been synthesized for their anticoccidial activity. This highlights its potential use in the development of new treatments for parasitic infections in animals (Morisawa et al., 1977).

Stability Studies

The stability of nitronic acids in various conditions is also a significant area of research. These studies provide insights into the behavior of these compounds in different environments, which is crucial for their practical application in various fields, including medicinal chemistry and materials science (Hubregtse et al., 2007).

Safety and Hazards

properties

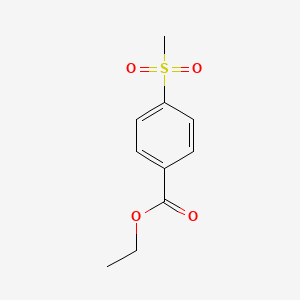

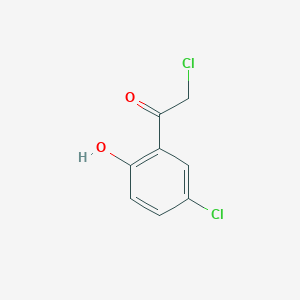

IUPAC Name |

5-nitro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)1-3(2-7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMXJGVEVASJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287689 | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-nitronicotinic acid | |

CAS RN |

6635-31-0 | |

| Record name | 6635-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-nitronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)